Cas no 141544-42-5 (Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl)oxy]-, (3b)- (9CI))
![Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl)oxy]-, (3b)- (9CI) structure](https://de.kuujia.com/scimg/cas/141544-42-5x500.png)
141544-42-5 structure
Produktname:Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl)oxy]-, (3b)- (9CI)
Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl)oxy]-, (3b)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3β,5ξ,18α)-3-{[6-Deoxy-α-L-mannopyranosyl-(1->2)-[6-deoxy-α-L-mannopyranosyl-(1->4)]-[α-D-xylopyranosyl-(1->3)]-α-L-arabinopyranosyl]oxy}olean-12-en-28-oic acid
- 2)-a-L-arabinopyranosyl)oxy]-, (3b)- (9CI)
- 3)-O-6-deoxy-a-L-mannopyranosyl-(1®
- 3)-O-b-D-xylopyranosyl-(1®
- AC1L3F0P
- AG-D-73469
- bis-phosphanylphosphane
- CHEBI:35893
- CTK0H8480
- triphosphane
- triphosphine
- Tripitramine
- triploside C
- (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Oleanolic acid 3-O-alpha-L-rhamnopyranosyl(1-3)-beta-D-xylopyranosyl(1-3)-alpha-L-rhamnopyranosyl(1-2)-alpha-L-arabinopyranoside
- 141544-42-5
- Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl)oxy]-, (3b)- (9CI)
-
- Inchi: InChI=1S/C52H84O19/c1-23-32(54)35(57)38(60)43(66-23)68-28-22-65-45(41(71-44-39(61)36(58)33(55)24(2)67-44)40(28)70-42-37(59)34(56)27(53)21-64-42)69-31-13-14-49(7)29(48(31,5)6)12-15-51(9)30(49)11-10-25-26-20-47(3,4)16-18-52(26,46(62)63)19-17-50(25,51)8/h10,23-24,26-45,53-61H,11-22H2,1-9H3,(H,62,63)/t23-,24-,26+,27+,28-,29?,30+,31-,32-,33-,34-,35+,36+,37+,38+,39+,40-,41+,42+,43-,44-,45-,49-,50+,51+,52-/m0/s1
- InChI-Schlüssel: XAFDYNYZRDQZAF-KVACYZFBSA-N
- Lächelt: O[C@@H]1CO[C@H](O[C@H]2[C@@H](O[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)CO[C@@H](O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(C)(C)CC[C@@]7(CC[C@@]6(C)[C@]5(C)CCC4C3(C)C)C(=O)O)C)[C@@H]2O[C@@H]2O[C@@H](C)[C@H](O)[C@@H](O)[C@H]2O)[C@H](O)[C@H]1O
Berechnete Eigenschaften
- Genaue Masse: 1012.560681
- Monoisotopenmasse: 1012.560681
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 10
- Anzahl der Akzeptoren für Wasserstoffbindungen: 19
- Schwere Atomanzahl: 71
- Anzahl drehbarer Bindungen: 9
- Komplexität: 1970
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 25
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 293
- XLogP3: 2.2
Experimentelle Eigenschaften
- Dichte: 1.39
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.613
- PSA: 293.21000
- LogP: 1.86380
Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl)oxy]-, (3b)- (9CI) Verwandte Literatur
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
141544-42-5 (Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl)oxy]-, (3b)- (9CI)) Verwandte Produkte
- 42719-32-4(Peduncloside II)
- 34540-22-2(Madecassoside)
- 35286-58-9(Ziyuglycoside I)
- 16830-15-2(Asiaticoside)
- 14216-03-6(Hederacoside C)
- 114902-16-8(Ciwujianoside B)
- 96990-18-0(Momordin Ic)
- 39524-08-8(Asperosaponin VI)
- 65497-07-6(Esculentoside A)
- 107870-05-3(Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)-)
Empfohlene Lieferanten
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge
